molecular formula C24H26N4O B2423948 N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1203274-30-9

N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2423948
CAS RN: 1203274-30-9
M. Wt: 386.499
InChI Key: XFNCMSLREOOUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide” is a phenylpiperidine derivative . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Scientific Research Applications

Discovery and Optimization in Medicinal Chemistry

  • Discovery of Soluble Epoxide Hydrolase Inhibitors : The research by Thalji et al. (2013) in "Bioorganic & Medicinal Chemistry Letters" identified piperidine-4-carboxamide inhibitors, a class related to N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, as inhibitors of soluble epoxide hydrolase. This discovery is significant for the development of new therapeutic agents, emphasizing the importance of the triazine heterocycle for potency and selectivity (Thalji et al., 2013).

  • Optimization of Indole-2-carboxamides for CB1 Receptor Modulation : The study by Khurana et al. (2014) in "Journal of Medicinal Chemistry" focused on the optimization of chemical functionalities in indole-2-carboxamides, a compound class closely related to N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, for allosteric modulation of the cannabinoid receptor 1 (CB1). This research provides insights into the structural requirements for allosteric modulation, which is crucial for the development of selective and potent CB1 modulators (Khurana et al., 2014).

  • Development of Novel Antimycobacterial Agents : Lv et al. (2017) in "European Journal of Medicinal Chemistry" reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, sharing a core structure with N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, as antimycobacterial agents. This study highlights the potential of such compounds in treating drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, contributing to the fight against tuberculosis (Lv et al., 2017).

Application in Drug Design and Development

  • Design of HIV-1 Reverse Transcriptase Inhibitors : Tang et al. (2010) in "Bioorganic & Medicinal Chemistry Letters" explored piperidine-4-yl-aminopyrimidines, similar in structure to N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, as inhibitors of HIV-1 reverse transcriptase. The research emphasizes the significance of N-phenyl piperidine analogs in developing potent compounds against HIV-1 and resistant mutant viruses, which is crucial in the ongoing fight against HIV/AIDS (Tang et al., 2010).

  • Elucidation of Molecular Interactions for CB1 Receptor Antagonists : Shim et al. (2002) in "Journal of Medicinal Chemistry" studied the molecular interaction of antagonists related to N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide with the CB1 cannabinoid receptor. This research is fundamental in understanding the steric and electrostatic interactions necessary for binding to CB1 receptors, which is important for designing selective and effective CB1 receptor antagonists (Shim et al., 2002).

properties

IUPAC Name

N-(2-phenylethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c29-24(25-16-15-19-8-3-1-4-9-19)21-12-7-17-28(18-21)23-14-13-22(26-27-23)20-10-5-2-6-11-20/h1-6,8-11,13-14,21H,7,12,15-18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNCMSLREOOUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.